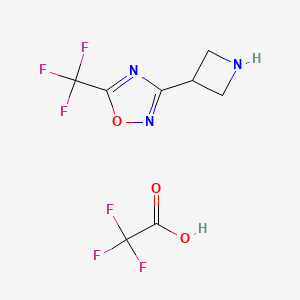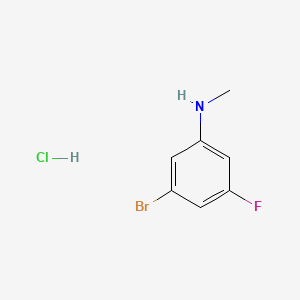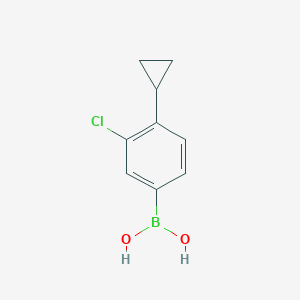
(3-Chloro-4-cyclopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chloro-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BClO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a phenyl ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloro-4-cyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. One common approach is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . This method is favored for its efficiency and high yield.
Industrial Production Methods
In industrial settings, the production of boronic acids often employs large-scale organometallic reactions. The use of boric esters such as B(Oi-Pr)3 or B(OEt)3 in combination with organometallic reagents allows for the efficient synthesis of boronic acids . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chloro-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
(3-Chloro-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs, which have shown promise in cancer treatment.
Industry: Applied in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-Chloro-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the halide, forming a new carbon-carbon bond . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents.
(4-Chlorophenyl)boronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group.
(3-Cyclopropylphenyl)boronic Acid: Contains a cyclopropyl group but lacks the chlorine substituent.
Uniqueness
(3-Chloro-4-cyclopropylphenyl)boronic acid is unique due to the presence of both chlorine and cyclopropyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C9H10BClO2 |
|---|---|
Peso molecular |
196.44 g/mol |
Nombre IUPAC |
(3-chloro-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
Clave InChI |
YEFRNNPUQHDKGJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)C2CC2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


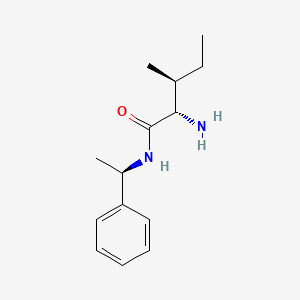
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
amine hydrochloride](/img/structure/B15302225.png)
![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
![n4-Methyl-4-propyl-1,4-dihydrobenzo[c][1,2,5]oxadiazole-4,7-diamine](/img/structure/B15302252.png)
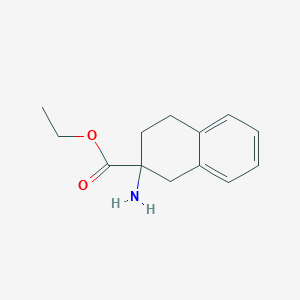
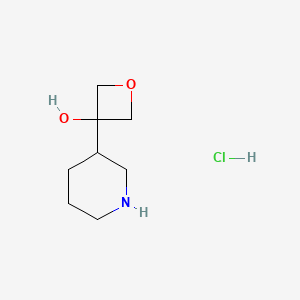
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
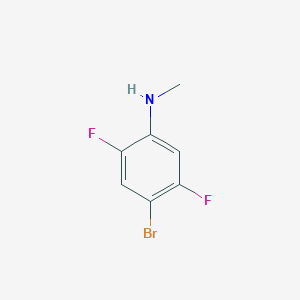
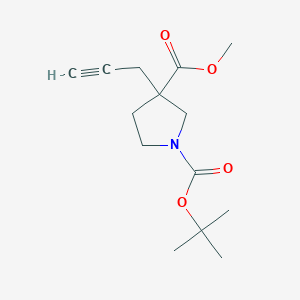
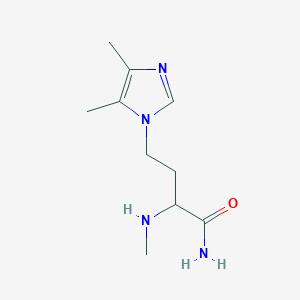
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
